DL-Rhodinose -

DL-Rhodinose

Catalog Number: EVT-13273349
CAS Number:
Molecular Formula: C6H12O3
Molecular Weight: 132.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

DL-Rhodinose can be sourced from natural products, particularly from plant materials where L-rhamnose is abundant. Synthetic methods have also been developed to produce this compound, allowing for greater accessibility in research and industrial applications.

Classification

DL-Rhodinose falls under the category of monosaccharides, specifically classified as a deoxy sugar due to the absence of one hydroxyl group compared to its parent sugar, L-rhamnose. Its structural uniqueness contributes to its distinct biological activities.

Synthesis Analysis

Methods

The synthesis of DL-Rhodinose typically involves several chemical reactions that modify L-rhamnose or its derivatives. One common method includes the Ferrier rearrangement, where L-rhamnal is treated with benzyl alcohol in the presence of boron trifluoride etherate, leading to the formation of intermediate products that are further processed into DL-Rhodinose.

Technical Details

The synthesis process can be broken down into the following key steps:

  1. Ferrier Rearrangement: L-rhamnal undergoes rearrangement in the presence of benzyl alcohol and boron trifluoride etherate, yielding a product with an altered configuration.
  2. Deacetylation: The C-4 acetate group is removed under Zemplén conditions, enhancing the reactivity of the molecule.
  3. Mitsunobu Reaction: This step involves inversion at the C-4 position using p-nitrobenzoic acid, followed by methanolysis to yield the desired hemiacetal form of DL-Rhodinose.
  4. Hydrogenation: The final steps typically involve hydrogenation to reduce double bonds and remove protecting groups, resulting in pure DL-Rhodinose .
Molecular Structure Analysis

Structure

DL-Rhodinose has a molecular formula of C₆H₁₂O₅ and features a six-membered ring structure typical of hexoses. The compound exhibits specific stereochemistry at several carbon positions, which influences its reactivity and biological interactions.

Data

The structural analysis can be performed using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These methods confirm the presence of functional groups and the arrangement of atoms within the molecule.

Chemical Reactions Analysis

Reactions

DL-Rhodinose participates in several chemical reactions typical for sugars, including glycosylation reactions where it can act as a donor or acceptor for other sugar moieties.

Technical Details

  1. Glycosylation: DL-Rhodinose can be used as a glycosyl donor in synthesizing oligosaccharides.
  2. Reduction Reactions: The aldehyde group can be reduced to form alcohols or other derivatives depending on reaction conditions.
  3. Acetylation: The hydroxyl groups can be acetylated to protect them during synthetic procedures.
Mechanism of Action

Process

The mechanism by which DL-Rhodinose exerts its biological effects is not fully understood but is believed to involve interactions with specific receptors or enzymes that recognize sugar structures.

Data

Research indicates that modifications in sugar configuration can significantly alter binding affinities and biological responses, suggesting that DL-Rhodinose may influence metabolic pathways or cellular signaling processes.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Highly soluble in water due to its polar hydroxyl groups.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within standard ranges for sugars.

Chemical Properties

  • Reactivity: Exhibits typical reactivity associated with sugars, including susceptibility to oxidation and reduction.
  • Stability: Stable under normal conditions but may degrade under extreme pH or temperature conditions.
Applications

Scientific Uses

DL-Rhodinose has potential applications in:

  • Pharmaceutical Development: As a building block for synthesizing more complex carbohydrate structures used in drug formulations.
  • Biochemical Research: Investigating metabolic pathways involving sugars and their derivatives.
  • Food Industry: Exploring sweetening agents derived from natural sources.
Biosynthesis and Metabolic Pathways of DL-Rhodinose

Enzymatic Pathways in Deoxysugar Biosynthesis

Role of dTDP-L-Rhamnose Synthesis Pathway in Streptococci

The biosynthesis of DL-rhodinose is intricately linked to the dTDP-L-rhamnose pathway, a conserved metabolic route in bacteria for producing 6-deoxyhexoses. In streptococci, this pathway serves as the biochemical foundation for synthesizing L-rhodinose, a stereoisomer of DL-rhodinose. The pathway converts glucose-1-phosphate (Glc-1-P) into dTDP-L-rhamnose through four enzymatic steps:

  • RmlA (glucose-1-phosphate thymidylyltransferase) activates Glc-1-P with dTTP to form dTDP-D-glucose.
  • RmlB (dTDP-D-glucose 4,6-dehydratase) dehydrates dTDP-D-glucose to yield dTDP-4-keto-6-deoxyglucose.
  • RmlC (dTDP-4-keto-6-deoxyglucose 3,5-epimerase) epimerizes the C3 and C5 positions, producing dTDP-4-keto-L-rhamnose.
  • RmlD (dTDP-4-keto-rhamnose reductase) reduces the C4 keto group to form dTDP-L-rhamnose [2] [7].

In Streptococcus mutans, this pathway is essential for synthesizing the serotype c-specific polysaccharide antigen. Gene inactivation studies demonstrate that mutations in rmlA, rmlB, or rmlD abolish rhamnose incorporation into cell wall polysaccharides, confirming the pathway's role in virulence [7]. The pathway's products serve as precursors for L-rhodinose, which arises via additional tailoring modifications, including C-methylation and oxidation.

Gene Clusters Encoding Rhamnose/Rhodinose Anabolism

The enzymes for dTDP-L-rhamnose biosynthesis are encoded by conserved gene clusters, often designated as rfb or rml loci. In streptococci, these clusters typically include:

  • rfbA (rmlA): Encodes thymidylyltransferase.
  • rfbB (rmlB): Encodes dehydratase.
  • rfbD (rmlD): Encodes reductase [7].

Notably, the rmlC gene (epimerase) is sometimes positioned outside the core cluster but remains functionally linked. These genes are highly conserved across Streptococcus pyogenes, S. mutans, and other streptococcal pathogens, as confirmed by Southern hybridization [7]. Beyond streptococci, analogous clusters exist in actinomycetes for rhodinose production. For example, in the urdamycin A biosynthetic pathway in Streptomyces fradiae, genes like urdQ (methyltransferase) and urdR (reductase) modify dTDP-L-rhamnose to generate dTDP-L-rhodinose [8]. Heterologous expression of Saccharothrix syringae's rmlABCD in E. coli enables efficient one-pot enzymatic synthesis of dTDP-L-rhamnose, highlighting the pathway's biotechnological utility [5].

Table 1: Core Enzymes in dTDP-L-Rhamnose/Rhodinose Biosynthesis

GeneEnzymeFunctionProduct
rfbA/rmlAGlucose-1-phosphate thymidylyltransferaseActivates Glc-1-PdTDP-D-glucose
rfbB/rmlBdTDP-D-glucose 4,6-dehydrataseDehydrationdTDP-4-keto-6-deoxyglucose
rmlCdTDP-4-keto-6-deoxyglucose 3,5-epimeraseC3/C5 epimerizationdTDP-4-keto-L-rhamnose
rfbD/rmlDdTDP-4-keto-rhamnose reductaseReductiondTDP-L-rhamnose
urdQMethyltransferaseC-methylationdTDP-L-rhodinose (from dTDP-L-rhamnose)

Glycosylation Mechanisms in Natural Product Assembly

Glycosyltransferases (GTs) Mediating Rhodinosyl Transfer

Glycosyltransferases (GTs) catalyze the attachment of activated rhodinose (dTDP-L-rhodinose) to aglycone scaffolds, critically influencing bioactivity. GTs are classified as C-glycosyltransferases (C-GTs) or O-glycosyltransferases (O-GTs) based on their linkage chemistry. In angucycline antibiotics like grincamycin and P-1894B, C-GTs form C-C bonds between the sugar and aglycone, while O-GTs form C-O bonds. For example:

  • GcnG3 in Streptomyces lusitanus is a C-GT that attaches D-olivose (a deoxysugar precursor to rhodinose) to the C-9 position of the angucycline core [4].
  • GcnG1 and GcnG2 are O-GTs that iteratively add L-rhodinose units to extend the sugar chain [4].

Gene inactivation studies reveal the sequential actions of these GTs. In S. lusitanus ΔgcnG3 mutants, glycosylation at C-9 is abolished, yielding rhodinosyl-free aglycones like grincamycin U and V. Conversely, ΔgcnG1 mutants produce intermediates lacking terminal L-rhodinose units [4]. Similarly, in S. fradiae, UrdGT2 (a C-GT) attaches D-olivose to urdamycin, while UrdGT1c (an O-GT) adds L-rhodinose [8].

Substrate Specificity of C-GTs vs. O-GTs in Angucycline Glycosylation

C-GTs and O-GTs exhibit distinct substrate flexibilities:

  • C-GTs (e.g., GcnG3, UrdGT2): Highly specific for their sugar donors. GcnG3 exclusively recognizes dTDP-D-olivose and cannot utilize dTDP-L-rhodinose [4].
  • O-GTs (e.g., GcnG1, UrdGT1c): More promiscuous. UrdGT1c can transfer both D-olivose and L-rhodinose, albeit with kinetic preferences [8].

This specificity impacts natural product diversity. For instance, overexpression of urdGT1c in S. fradiae generates hybrid urdamycins (e.g., urdamycins N and O) with "non-natural" L-rhodinosyl disaccharides, demonstrating the enzyme's versatility [8]. Structural analysis suggests that O-GTs' broader substrate range stems from flexible acceptor-binding pockets, whereas C-GTs have rigid active sites optimized for specific sugar-aglycone pairings [4] [8].

Table 2: Glycosyltransferases in Rhodinosyl Natural Product Assembly

EnzymeTypeOrganismSubstrate SpecificityFunction
GcnG3C-GTS. lusitanusdTDP-D-olivoseC-glycosylation at C-9
GcnG1O-GTS. lusitanusdTDP-L-rhodinoseAdds terminal L-rhodinose to trisaccharide
GcnG2O-GTS. lusitanusdTDP-L-rhodinoseExtends disaccharide at C-3
UrdGT2C-GTS. fradiaedTDP-D-olivoseC-glycosylation at C-9
UrdGT1cO-GTS. fradiaedTDP-L-rhodinose/dTDP-D-olivoseAdds L-rhodinose to C-4A

Comparative Genomics of Rhodinosyl Biosynthesis Across Actinomycetes

Phylogenomic Distribution of Rhodinosyl Gene Clusters

Rhodinosyl biosynthetic genes are unevenly distributed across actinomycete genera, correlating with ecological niches and host interactions. Streptomyces genomes harbor the highest diversity of rhodinosyl clusters, often linked to antibiotics like angucyclines. For example:

  • The gcn cluster in Streptomyces lusitanus includes gcnG1–G3 (GTs), gcnS1–S8 (sugar tailoring), and oxidoreductases for angucycline modification [4].
  • Rhodococcus strains possess fewer but phylogenetically conserved clusters. Marine-derived Rhodococcus sp. H-CA8f harbors a unique non-ribosomal peptide synthetase (NRPS) cluster predicted to produce chloramphenicol-like compounds with rhodinosyl decorations [3] [6].

Gene cluster networking analysis (e.g., BiG-SCAPE) identifies 44 gene cluster families (GCFs) for NRPS pathways in Rhodococcus, exhibiting clade-specific distributions. For instance, GCF-17 (containing rhodinosyl tailoring genes) is restricted to marine Rhodococcus clades, suggesting niche-driven evolution [3]. By contrast, Frankia strains lack rhodinosyl clusters entirely, reflecting their symbiotic lifestyle with minimal secondary metabolite production [6].

Evolutionary Trajectories of Rhamnose/Rhodinose Pathways

The evolution of rhodinosyl pathways involves both vertical inheritance and horizontal gene transfer (HGT):

  • Core enzymes (RmlABCD) are vertically conserved, as evidenced by congruent phylogenies of rml genes and ribosomal proteins in streptococci and actinomycetes [6] [9].
  • Sugar-tailoring genes (e.g., methyltransferases for rhodinose) evolve via HGT. In Streptomyces, urdQ-like methyltransferases flanked by transposase residues appear in only 15% of strains, indicating recent acquisition [8].

Phylogenomic analyses further reveal that rhodinosyl GTs follow genus-specific duplication events. Streptomyces genomes encode up to 15 GTs, including paralogs of gcnG1 and gcnG2, enabling combinatorial glycosylation. Conversely, Rhodococcus genomes average only 3–5 GT genes, limiting structural diversity [6] [9].

Table 3: Comparative Genomics of Rhodinosyl Biosynthesis in Actinomycetes

GenusGC Content (%)Avg. BGCs/GenomeRhodinosyl GCFsEvolutionary Pattern
Streptomyces70–7330–4012+High HGT; GT duplications
Rhodococcus61–6810–203–5Vertical transfer; clade-specific
Frankia68–725–100Minimal secondary metabolism
Mycobacterium65–695–151–2Primarily rhamnose (virulence)

Properties

Product Name

DL-Rhodinose

IUPAC Name

4,5-dihydroxyhexanal

Molecular Formula

C6H12O3

Molecular Weight

132.16 g/mol

InChI

InChI=1S/C6H12O3/c1-5(8)6(9)3-2-4-7/h4-6,8-9H,2-3H2,1H3

InChI Key

XXIHHRIZGBRENI-UHFFFAOYSA-N

Canonical SMILES

CC(C(CCC=O)O)O

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